4-Methylsulfonylacetophenone

Description

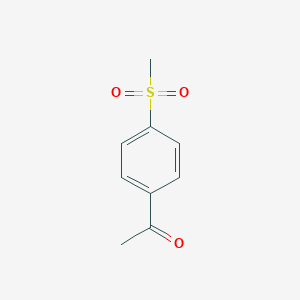

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVZYDHKJNABPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145593 | |

| Record name | 1-(4-(Methylsulphonyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10297-73-1 | |

| Record name | 1-[4-(Methylsulfonyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylsulfonylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10297-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-(Methylsulphonyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(methylsulphonyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLSULFONYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65F147ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylsulfonylacetophenone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsulfonylacetophenone, also known as 1-(4-methylsulfonylphenyl)ethanone, is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients. Its chemical structure, featuring a sulfonyl group and a ketone, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, spectroscopic data, and a detailed experimental protocol for the synthesis of this compound.

Chemical Structure and Identifiers

This compound is an aromatic ketone characterized by a methylsulfonyl group at the para position of the acetophenone ring.

An In-depth Technical Guide to 4-Methylsulfonylacetophenone

CAS Number: 10297-73-1

This technical guide provides a comprehensive overview of 4-Methylsulfonylacetophenone, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and its role in the creation of therapeutic agents.

Physicochemical Properties

This compound, also known as 1-[4-(methylsulfonyl)phenyl]ethan-1-one, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 10297-73-1 | [2][3] |

| Molecular Formula | C₉H₁₀O₃S | [1][3][4][5] |

| Molecular Weight | 198.24 g/mol | [1][2][3][4] |

| Melting Point | 126-129 °C | [2][5][6] |

| Appearance | White to slightly yellow crystalline powder or needles | [1][6] |

| IUPAC Name | 1-(4-methylsulfonylphenyl)ethanone | [4] |

| Synonyms | 4'-(Methylsulfonyl)acetophenone, p-Methylsulfonylacetophenone, 4-(Methyl Sulfonyl)acetophenone | [2][4][7][8] |

| InChI Key | KAVZYDHKJNABPC-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)c1ccc(cc1)S(C)(=O)=O | [2] |

Synthesis and Chemical Reactions

This compound is a versatile synthetic intermediate. A common method for its preparation involves a multi-step process starting from thioanisole. This synthesis is a foundational procedure for obtaining the core structure necessary for building more complex molecules.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis adapted from established methodologies.

Step 1: Friedel-Crafts Acylation of Thioanisole

-

In a reaction vessel, suspend anhydrous aluminum chloride in a suitable solvent such as ethylene dichloride (EDC) under cooling (0-5°C).

-

Slowly add acetyl chloride to the cooled suspension.

-

To this mixture, add thioanisole dropwise while maintaining the temperature below 5°C.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

-

Separate the organic layer, wash it with water and a saturated sodium bicarbonate solution to yield 4-(methylthio)acetophenone in the EDC solvent.

Step 2: Oxidation to this compound [9]

-

To the EDC solution containing 4-(methylthio)acetophenone, add water, sodium tungstate, and sulfuric acid.[9]

-

Heat the mixture to 40-45°C.[9]

-

Add 50% hydrogen peroxide dropwise, ensuring the temperature is maintained around 50°C.[9]

-

After the addition is complete, allow the reaction to age to ensure full conversion.

-

The resulting product in the EDC layer is this compound. This can be isolated by evaporating the solvent.

This synthetic pathway is crucial for producing key intermediates for further chemical transformations.

Caption: Synthetic route to this compound.

Applications in Drug Development

This compound is a pivotal building block in the synthesis of various pharmacologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) that are selective cyclooxygenase-2 (COX-2) inhibitors.[9][] It also serves as a precursor for compounds with potential anti-cancer and anti-bacterial properties.[2][6][11]

Role in COX-2 Inhibitors

The methylsulfonyl group is a key pharmacophore for selective COX-2 inhibition.[] this compound provides this essential structural motif. It is a known impurity and a starting material in the synthesis of Etoricoxib and has been instrumental in the synthesis of Rofecoxib.[6][7][9] The general mechanism of action for these drugs involves blocking the active site of the COX-2 enzyme, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.

Caption: From intermediate to therapeutic effect.

Other Therapeutic Areas

Beyond its use in anti-inflammatory drugs, this compound is a precursor for other classes of molecules with potential therapeutic benefits:

-

Apoptosis-Inducing Agents: It is used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, a compound noted for its ability to induce apoptosis, a critical process in cancer therapy.[2][6][11]

-

Antibacterial Agents: It is an intermediate in the preparation of DL-threo-2-dichloroacetamido-1-(4-methylsulfonylphenyl)-1,3-propanediol, which has been investigated for its antibacterial properties.[2][6][11]

-

Anti-inflammatory Pyrazolines: The compound is also utilized in creating 1-N-Substituted-3,5-diphenyl-2-pyrazoline derivatives, which have shown promising anti-inflammatory activity.[2][6][11]

Safety and Handling

This compound is classified as an irritant.[5] It is known to cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[2] It is a non-combustible solid and should be stored in a dry, well-ventilated area.[2][6]

Conclusion

This compound is a chemical of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined physicochemical properties and established synthetic routes make it a valuable and versatile starting material for the development of a range of therapeutic agents. Its primary role as a key intermediate in the synthesis of COX-2 inhibitors highlights its importance in the ongoing efforts to create more selective and effective anti-inflammatory drugs. Further research into derivatives of this compound may continue to yield novel molecules with diverse pharmacological activities.

References

- 1. 4-Methylsulfonyl Acetophenone | CymitQuimica [cymitquimica.com]

- 2. 4 -(Methylsulfonyl)acetophenone 97 10297-73-1 [sigmaaldrich.com]

- 3. 4-Methylsulfonyl Acetophenone - CAS - 10297-73-1 | Axios Research [axios-research.com]

- 4. This compound | C9H10O3S | CID 82529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4-Methylsulphonylacetophenone | 10297-73-1 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4'-(Methylsulfonyl)acetophenone, 97+% | Fisher Scientific [fishersci.ca]

- 9. asianpubs.org [asianpubs.org]

- 11. 4′-(甲磺酰)苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

Molecular weight and formula of 4-Methylsulfonylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsulfonylacetophenone, a key organic intermediate, plays a significant role in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a methylsulfonyl group and an acetophenone moiety, makes it a valuable building block in medicinal chemistry, particularly in the development of anti-inflammatory drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and drug development.

Core Molecular Data

This compound is a white to slightly yellow crystalline powder.[1] Its fundamental molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃S | [2] |

| Molecular Weight | 198.24 g/mol | [2] |

| IUPAC Name | 1-(4-methylsulfonylphenyl)ethanone | [2] |

| CAS Number | 10297-73-1 | [2] |

| Melting Point | 126-129 °C | [1] |

| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)C | [2] |

| InChIKey | KAVZYDHKJNABPC-UHFFFAOYSA-N | [2] |

Spectroscopic and Analytical Data

A summary of the key spectroscopic data for this compound is provided below, which is crucial for its identification and characterization.

| Analytical Technique | Data |

| ¹H NMR (CDCl₃) | δ 2.68 (s, 3H, COCH₃), 3.09 (s, 3H, SO₂CH₃), 8.06 (dd, J = 1.8, 6.7 Hz, 2H, phenyl H-2, H-6), 8.14 (dd, J = 1.8, 6.7 Hz, 2H, phenyl H-3, H-5) |

| ¹³C NMR (CDCl₃) | δ 26.5, 44.5, 127.5, 129.5, 140.0, 142.0, 196.5 |

| Infrared (IR) | 1684 cm⁻¹ (C=O), 1318 cm⁻¹, 1154 cm⁻¹ (SO₂) |

| Mass Spectrometry (GC-MS) | m/z: 198 (M+), 183, 121 |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-fluoro-acetophenone and sodium methanesulfinate.

Materials:

-

4-Fluoro-acetophenone (20 mmoles)

-

Sodium methanesulfinate (22 mmoles)

-

Dimethyl sulphoxide (DMSO) (15 mL)

-

Ice

Procedure:

-

Dissolve 4-fluoro-acetophenone (2.76 g, 20 mmoles) and sodium methanesulfinate (2.25 g, 22 mmoles) in dimethyl sulphoxide (15 mL).

-

Stir the mixture at 120 °C for 15 hours.

-

After 15 hours, pour the reaction mixture over 50 g of ice.

-

Collect the solid that forms by filtration.

-

Dry the collected solid to yield this compound.

Expected Yield: Approximately 70% (2.77 g).

HPLC Method for Purity Analysis

This representative HPLC method can be used for the purity assessment of this compound. Method validation is recommended for specific applications.

Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) can be employed. A typical starting condition could be 80:20 (A:B) with a gradient to increase the organic phase.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Dilute the stock solution to an appropriate concentration for analysis.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). One notable example is its use in the synthesis of Rofecoxib.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

COX-2 Signaling Pathway and Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a key player in the inflammatory response. It catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that mediate pain and inflammation. Selective COX-2 inhibitors, often synthesized using this compound derivatives, block this pathway, thereby reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Caption: Inhibition of the COX-2 signaling pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylsulfonylacetophenone

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylsulfonylacetophenone (CAS No. 10297-73-1) is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as Imrecoxib and Etoricoxib.[1] A thorough understanding of its physicochemical properties, specifically its melting point and solubility, is critical for its application in drug development, process chemistry, and quality control. This document provides a comprehensive overview of these characteristics, supported by experimental protocols and data, to serve as a vital resource for scientific professionals.

Core Physicochemical Properties

The physical state of this compound is typically a white to slightly yellow crystalline powder or needles.[2][3] Its molecular and physical properties are foundational to its behavior in various chemical processes.

Melting Point

The melting point is a crucial indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp, spanning 0.5-1.0°C.[4] Impurities tend to lower and broaden this range.[4] The reported melting point for this compound is consistent across multiple sources, falling within a narrow range.

Data Presentation: Melting Point of this compound

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point | 126 - 129 | [2][3][5] |

| Melting Point | 131.7 | [6] |

Solubility Characteristics

Solubility data is paramount for designing crystallization processes, selecting appropriate solvents for reactions, and formulating drug products.[1] The solubility of this compound has been evaluated in a range of common organic solvents.

A comprehensive study by a gravimetric method measured its solubility in nine different pure solvents and a binary solvent mixture from 278.15 K to 328.15 K (5°C to 55°C).[1][7] This provides essential data for understanding its behavior under varying temperature conditions, which is critical for industrial crystallization.[1]

Data Presentation: Solubility of this compound

| Solvent | Solubility Description | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble; 100 mg/mL (requires ultrasound) | [2][3][8] |

| Methanol | Slightly soluble (solubility increases with heat) | [2][3] |

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Ethyl Acetate | Studied (Temperature-dependent) | [1][7] |

| n-Hexane | Studied (Less temperature-dependent than ethyl acetate) | [1][7] |

| n-Propyl Alcohol | Studied | [1][7] |

| n-Butyl Alcohol | Studied | [1][7] |

| Isobutyl Alcohol | Studied | [1][7] |

| Ethylene Glycol | Studied | [1][7] |

| Cyclohexane | Studied | [1][7] |

Experimental Protocols

Accurate determination of melting point and solubility relies on standardized laboratory techniques. The following sections detail the methodologies for these measurements.

Melting Point Determination (Capillary Method)

This is the most common technique for determining the melting point of a solid organic compound.[4] It relies on slow, uniform heating of a small sample and precise observation.

Methodology:

-

Sample Preparation: The crystalline this compound sample must be finely powdered to ensure uniform packing and heat transfer.[4]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly to a height of 1-2 mm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[4]

-

Heating: The apparatus is heated slowly and steadily. A rapid determination can be done first to find an approximate melting point. For an accurate measurement, the heating rate should be controlled to about 1-2°C per minute near the expected melting point.[4]

-

Observation and Recording: Two temperatures are recorded:

-

Reporting: The melting point is reported as the range from T1 to T2.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Qualitative Method)

This protocol provides a straightforward method to assess whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Methodology:

-

Sample Measurement: Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a clean, dry test tube.[11]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[11]

-

Mixing: After each addition, shake the test tube vigorously for a set period, typically 30-60 seconds, to ensure thorough mixing.[12][13]

-

Observation: Allow the mixture to stand and observe the result.

-

Reporting: Record the result as soluble, partially soluble, or insoluble for the specific solvent and conditions (e.g., temperature). For liquid solutes, the terms miscible and immiscible are used.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembk.com [chembk.com]

- 3. 4-Methylsulphonylacetophenone | 10297-73-1 [chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. 4 -(Methylsulfonyl)acetophenone 97 10297-73-1 [sigmaaldrich.com]

- 6. 4-Methylsulphonylacetophenone(10297-73-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. saltise.ca [saltise.ca]

Spectroscopic Characterization of 4-Methylsulfonylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methylsulfonylacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Overview of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Proton and Carbon-13 NMR spectroscopy confirm the carbon-hydrogen framework, Infrared spectroscopy identifies the key functional groups, and Mass Spectrometry provides information on the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet | 2H | Aromatic (ortho to acetyl) |

| ~8.05 | Doublet | 2H | Aromatic (ortho to sulfonyl) |

| 3.10 | Singlet | 3H | -SO₂CH₃ |

| 2.65 | Singlet | 3H | -COCH₃ |

Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Actual chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | Carbonyl Carbon (C=O) |

| 144.5 | Aromatic (ipso- to sulfonyl) |

| 140.0 | Aromatic (ipso- to acetyl) |

| 129.5 | Aromatic (ortho to acetyl) |

| 127.8 | Aromatic (ortho to sulfonyl) |

| 44.5 | Methylsulfonyl Carbon (-SO₂CH₃) |

| 26.9 | Acetyl Methyl Carbon (-COCH₃) |

Note: Data acquired in CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Acquisition: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE series spectrometer operating at a proton frequency of 400 MHz.

-

¹H NMR: Spectra were acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Spectra were acquired with proton decoupling. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., TopSpin, Mnova). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (for ¹H) or the residual solvent peak (for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1685 | Strong | Carbonyl (C=O) stretch of a ketone |

| ~1600, ~1470 | Medium | Aromatic C=C ring stretch |

| ~1310 | Strong | Asymmetric SO₂ stretch |

| ~1150 | Strong | Symmetric SO₂ stretch |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[1][2][3][4] The resulting fine powder was then compressed in a pellet die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.[2][5]

Instrumentation and Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet was placed in a sample holder in the instrument's beam path. The spectrum was typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 183 | High | [M - CH₃]⁺ |

| 121 | Moderate | [M - SO₂CH₃]⁺ |

| 105 | Base Peak | [C₇H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of this compound was prepared by dissolving a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

Instrumentation and Acquisition: The analysis was performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC): A small volume of the sample solution (typically 1 µL) was injected into the GC inlet. The sample was vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column) to separate the analyte from any impurities. The oven temperature was programmed to increase gradually to ensure good separation.

-

Mass Spectrometry (MS): As the analyte eluted from the GC column, it entered the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV was used to ionize the molecules. The resulting ions were then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

Potential Biological Activities of Sulfonylacetophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonylacetophenones, a unique class of organic compounds characterized by the presence of both a sulfonyl group and an acetophenone moiety, are emerging as a scaffold of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of the potential biological activities of sulfonylacetophenone derivatives, drawing upon the established pharmacological profiles of structurally related sulfone and acetophenone compounds. This document summarizes key findings on their potential anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for evaluating these biological effects are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

The sulfone group (-SO2-) is a key functional group in a variety of biologically active molecules, known to confer a range of pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2] Similarly, the acetophenone scaffold is a common feature in numerous natural and synthetic compounds exhibiting diverse bioactivities. The combination of these two pharmacophores in the sulfonylacetophenone backbone presents a compelling strategy for the design of novel therapeutic agents with potentially enhanced or unique biological profiles. This guide aims to consolidate the current understanding of the biological potential of sulfonylacetophenones by examining the activities of analogous compounds and to provide the necessary technical information for their further investigation.

Potential Biological Activities

While direct studies on a wide range of sulfonylacetophenone derivatives are emerging, the known biological activities of related sulfone and acetophenone compounds provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

Sulfone derivatives have demonstrated significant potential as anticancer agents. For instance, certain novel sulfone derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[2] Hybrid molecules incorporating both chalcone and sulfonamide functionalities, which share structural similarities with sulfonylacetophenones, have also been synthesized and have shown promising in-vitro anticancer activity against human breast cancer cell lines like MCF-7.[3] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[4][5]

Anti-inflammatory Activity

The anti-inflammatory properties of sulfone-containing compounds are well-documented.[1] Some sulfone derivatives have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[1] The mechanism of action is often attributed to the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[6][7] Given that some acetophenone derivatives also possess anti-inflammatory properties, sulfonylacetophenones are promising candidates for the development of novel anti-inflammatory drugs.

Antimicrobial Activity

Both sulfone and acetophenone derivatives have been independently reported to possess antimicrobial properties. Sulfonamides, a related class of sulfones, were among the first effective antimicrobial drugs.[8] Chalcones derived from substituted acetophenones have also shown considerable antifungal and antibacterial activity.[8] The antimicrobial potential of sulfonylacetophenones is therefore a key area for investigation, with studies on related structures showing activity against a range of pathogenic bacteria and fungi.[9]

Enzyme Inhibition

The rigid structure and potential for diverse substitutions make sulfonylacetophenones attractive candidates for enzyme inhibitors. For example, acetophenone derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a potential application in the management of diabetes.[10][11][12] Furthermore, some sulfone derivatives have been investigated as kinase inhibitors, a critical class of targets in cancer therapy.[13][14][15]

Quantitative Data on Related Compounds

To provide a comparative baseline for future studies on sulfonylacetophenones, the following tables summarize the quantitative biological activity data for structurally related sulfone and acetophenone derivatives.

Table 1: Anticancer Activity of Selected Sulfone and Chalcone Derivatives

| Compound Class | Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Sulfone Derivatives | Compound 4 | MCF-7 | 6.06 | [2] |

| Compound 7 | A549 | 5.768 | [2] | |

| Chalcone-Sulfonamides | Compound 4 | MCF-7 | < Tamoxifen | [3] |

| Quinazolin-4-one Derivatives | Compound 5d | HepG2 | 7.1 | [13] |

| Compound 5d | MCF-7 | 1.94 | [13] | |

| Compound 5d | MDA-231 | 3.25 | [13] | |

| Compound 5d | HeLa | 4.62 | [13] |

Table 2: Antimicrobial Activity of Selected Sulfonyl and Acetophenone Derivatives

| Compound Class | Organism | MIC (mg/L or µg/mL) | Reference |

| 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones | Various Bacteria & Fungi | 0.09-1.0 mg/mL | [8] |

| Chalcones of 3-Bromo-4-(p-tolyl sulfonamido) acetophenone | Various Fungi | Good Activity | [8] |

| Substituted Acetophenone Semicarbazones | Various Bacteria & Fungi | Significant Activity | |

| Chalcones from Vanillin and Acetophenone Derivatives | S. aureus, C. albicans | 62.5 - 250 µg/mL | [3] |

Table 3: Enzyme Inhibition by Acetophenone and Sulfone Derivatives

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Acetophenone Derivatives | α-Glucosidase | 1.68 - 7.88 | [11][12] |

| Acetophenone Derivatives | Acetylcholinesterase | 71.34 - 143.75 | [10] |

| Sulfone-based Urolithins | Liver Pyruvate Kinase | 4.3 - 18.7 | [14] |

| Usnic Acid Sulfone Derivatives | Human TDP1 | 2 - 228 | [16] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

96-well plates

-

Test compounds (sulfonylacetophenones)

-

Appropriate cancer cell line and culture medium

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the sulfonylacetophenone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[17]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[2]

-

Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Test compounds (sulfonylacetophenones)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer or visual inspection

Procedure:

-

Compound Preparation: Prepare a stock solution of the sulfonylacetophenone in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This assay is used to evaluate the potential of compounds to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.[21][22][23]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (sulfonylacetophenones)

-

Acarbose (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add a solution of the test compound at various concentrations, followed by the α-glucosidase enzyme solution in phosphate buffer. Incubate this mixture for a short period (e.g., 10-15 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubation and Measurement: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes). The enzymatic reaction, which releases p-nitrophenol, is then stopped by adding a basic solution (e.g., Na2CO3).

-

Absorbance Reading: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition compared to a control without the inhibitor. Determine the IC50 value for the sulfonylacetophenone.

Visualizations: Pathways and Workflows

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel sulfonylacetophenone derivatives.

Caption: A generalized workflow for the discovery and development of sulfonylacetophenone-based therapeutic agents.

NF-κB Signaling Pathway: A Potential Target for Anti-inflammatory Action

The NF-κB pathway is a critical regulator of inflammatory responses and a likely target for the anti-inflammatory effects of sulfonylacetophenones.

Caption: The NF-κB signaling pathway and potential points of inhibition by sulfonylacetophenones.

Logical Relationship of Potential Therapeutic Applications

This diagram illustrates the logical connections between the observed biological activities of sulfonylacetophenone-related compounds and their potential therapeutic applications.

Caption: Potential therapeutic applications derived from the biological activities of sulfonylacetophenones.

Conclusion and Future Directions

The convergence of the sulfonyl and acetophenone pharmacophores within the sulfonylacetophenone scaffold presents a promising avenue for the discovery of novel therapeutic agents. Based on the extensive research into related compound classes, sulfonylacetophenones are anticipated to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. This technical guide provides a foundational resource for researchers in this field, offering a summary of potential activities, detailed experimental protocols for their evaluation, and conceptual visualizations of relevant biological pathways.

Future research should focus on the synthesis and systematic screening of diverse libraries of sulfonylacetophenone derivatives to fully elucidate their structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. With a solid foundation for investigation, the exploration of sulfonylacetophenones holds significant promise for the development of the next generation of therapeutic agents.

References

- 1. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journaljpri.com [journaljpri.com]

- 4. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Synthesis and Screening of Aryl-4,5-Diphenylimidazole-2-Sulphones as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 10. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. atcc.org [atcc.org]

- 19. broadpharm.com [broadpharm.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro α-glucosidase inhibitory assay [protocols.io]

- 23. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]

The Synthesis and Significance of 4-Methylsulfonylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsulfonylacetophenone is a key organic intermediate, pivotal in the synthesis of various pharmaceuticals, most notably as a precursor to selective COX-2 inhibitors such as Etoricoxib. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, detailed experimental protocols, and physicochemical properties. The document elucidates the primary synthesis pathway involving the Friedel-Crafts acylation of thioanisole and subsequent oxidation, offering a deep dive into the methodologies for its preparation and characterization.

Introduction

This compound, with the chemical formula C₉H₁₀O₃S, is a white to pale yellow crystalline solid. Its molecular structure, featuring a methylsulfonyl group and a ketone functional group on a phenyl ring, makes it a valuable synthon in organic chemistry. The primary significance of this compound lies in its role as a crucial building block in the manufacture of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target the cyclooxygenase-2 (COX-2) enzyme.

History of Discovery and Synthesis

The development of synthetic routes to this compound is intrinsically linked to the quest for more effective and safer anti-inflammatory agents. While a singular "discovery" of the compound is not prominently documented, its synthesis became a focal point with the advent of diarylheterocyclic COX-2 inhibitors. The most established and industrially viable method for its preparation involves a two-step sequence: the Friedel-Crafts acylation of thioanisole, followed by the oxidation of the resulting sulfide.

The Friedel-Crafts reaction, a cornerstone of organic chemistry developed by Charles Friedel and James Crafts in 1877, provides the foundational step for creating the carbon skeleton of the molecule.[1] The subsequent oxidation of the thioether to a sulfone is a critical transformation to impart the desired electronic properties for its later use in drug synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 1-(4-methylsulfonylphenyl)ethanone |

| CAS Number | 10297-73-1 |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 126-129 °C |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone) |

| ¹H NMR Spectrum | Data available in public databases such as PubChem.[2] |

| ¹³C NMR Spectrum | Data available in public databases. |

| Infrared (IR) Spectrum | Data available, typically showing characteristic C=O and SO₂ stretches.[2] |

| Mass Spectrum | Molecular ion peak (M+) consistent with the molecular weight.[2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, based on established chemical literature.

Step 1: Friedel-Crafts Acylation of Thioanisole to 4-(Methylthio)acetophenone

This electrophilic aromatic substitution reaction forms the carbon-carbon bond between the acetyl group and the thioanisole ring.

Materials:

-

Thioanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.[3]

-

Cool the mixture to 0°C using an ice/water bath.[3]

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the stirred suspension over 10 minutes.[3]

-

After the addition is complete, add a solution of thioanisole (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0°C.[3]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15 minutes.[3]

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction.[3]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.[3]

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-(methylthio)acetophenone.[3]

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Oxidation of 4-(Methylthio)acetophenone to this compound

The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent.

Materials:

-

4-(Methylthio)acetophenone

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Sodium tungstate (Na₂WO₄)

-

Acetone or Methanol

-

Concentrated sulfuric acid (H₂SO₄) or Acetic Acid

-

Water

Procedure:

-

Dissolve 4-(methylthio)acetophenone in acetone or methanol in a round-bottomed flask.[5]

-

Add a catalytic amount of sodium tungstate and a small amount of concentrated sulfuric acid or acetic acid.[5]

-

Heat the mixture to approximately 50°C.[5]

-

Add a 30% aqueous solution of hydrogen peroxide (approximately 2.5 equivalents) dropwise to the reaction mixture while maintaining the temperature.[5]

-

After the addition is complete, continue stirring the mixture for about an hour to ensure the reaction goes to completion.[5]

-

Cool the reaction mixture and add water to precipitate the product.[5]

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Role in Drug Development: Synthesis of Etoricoxib

This compound is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. The synthesis involves the condensation of this compound with a derivative of a substituted pyridine to form a diketone intermediate, which then undergoes cyclization to form the core structure of Etoricoxib.

Signaling Pathways and Logical Relationships

The primary synthesis route for this compound is a logical two-step chemical transformation. This can be visualized as a straightforward workflow.

Caption: Synthetic pathway of this compound.

The following diagram illustrates the logical progression from this compound to the COX-2 inhibitor, Etoricoxib.

Caption: Role of this compound in Etoricoxib synthesis.

Conclusion

This compound stands as a testament to the enabling power of organic synthesis in modern medicine. Its efficient and scalable synthesis, primarily through the well-established Friedel-Crafts acylation and subsequent oxidation, has been crucial for the production of important anti-inflammatory drugs. This guide has provided a detailed overview of its synthesis, properties, and significance, offering valuable insights for professionals in the fields of chemical research and drug development.

References

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. This compound | C9H10O3S | CID 82529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. EP0798294A2 - Process for preparing haloacetophenone derivative - Google Patents [patents.google.com]

Commercial suppliers and availability of 4-Methylsulfonylacetophenone

An In-Depth Technical Guide to 4-Methylsulfonylacetophenone for Researchers and Drug Development Professionals

Introduction

This compound, also known as 1-(4-methylsulfonylphenyl)ethanone, is a key organic intermediate widely utilized in medicinal chemistry and the synthesis of complex organic molecules.[1][2] Its chemical structure features a ketone and a methylsulfonyl group attached to a phenyl ring, imparting specific reactivity that makes it a valuable precursor for various active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, relevant experimental protocols, and safety information, tailored for professionals in research and drug development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-volume industrial needs.[1] Purity levels are typically high, often exceeding 97-98%, which is crucial for reliable and reproducible experimental outcomes.[1][3] The compound is generally supplied as a white to slightly yellow crystalline powder.[1][4]

Below is a summary of prominent commercial suppliers and the typical grades of this compound they offer.

| Supplier | Typical Purity | Available Quantities | CAS Number | Notes |

| TCI America | >98.0% (GC)[3][5] | 25 g, 250 g | 10297-73-1 | Marketed for laboratory use.[1][5][6] |

| Sigma-Aldrich (Merck) | 97% | Gram to bulk scales | 10297-73-1 | Provides detailed safety and handling information. |

| Thermo Scientific Chemicals | 97+%[2] | 1 g, 5 g | 10297-73-1 | Offers specification sheets for their products.[2] |

| Synthonix | 97% | 5 g, 10 g, 25 g, 100 g, 500 g | 10297-73-1 | Provides pricing for various quantities on their website. |

| AKSci | 98% (Min. Purity Spec) | 5 g, 25 g, 100 g, 500 g | 10297-73-1 | Products are stocked and shipped from California, USA. |

| MedchemExpress | Research Grade | Inquire for quantities | 10297-73-1 | Marketed as a biochemical reagent for life science research.[7] |

| Manchester Organics | Inquire for purity | Inquire for quantities | 10297-73-1 | Offers bulk quotation requests.[8] |

| Klivon | >90%, >95%, >97% (HPLC) | 25 mg, 100 mg, 1 g, 5 g | 10297-73-1 | An impurity of Etoricoxib; offers different purity grades.[9][10] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its application in synthesis and analysis.

Quantitative Data

| Property | Value | Source |

| CAS Number | 10297-73-1 | [2][3][6] |

| Molecular Formula | C₉H₁₀O₃S | [2][9] |

| Molecular Weight | 198.24 g/mol | [6][7][9] |

| IUPAC Name | 1-(4-methylsulfonylphenyl)ethanone | [7][9] |

| Appearance | White to light yellow crystalline powder or needles | [1][3][4] |

| Melting Point | 126-132 °C | [1] |

| Boiling Point | ~385.4 °C at 760 mmHg (estimated) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [4] |

| InChI Key | KAVZYDHKJNABPC-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)c1ccc(cc1)S(C)(=O)=O | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methyl protons of the acetyl group, the methyl protons of the sulfonyl group, and the aromatic protons on the disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methyl carbons, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum typically displays a strong absorption band for the carbonyl (C=O) stretching vibration around 1700-1750 cm⁻¹ and characteristic bands for the sulfonyl group (S=O) stretches.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a fragmentation pattern consistent with the structure.[7]

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and are provided for illustrative purposes. Researchers should always consult the original literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of this compound via Oxidation

This protocol describes the synthesis of the title compound from its thioether precursor, 4-(methylthio)acetophenone. This is a common and effective method.

Reaction Scheme: 4-(Methylthio)acetophenone → this compound

Materials:

-

4-(Methylthio)acetophenone

-

Hydrogen Peroxide (50%)

-

Sodium Tungstate

-

Sulfuric Acid

-

1,2-Dichloroethane (EDC) or other suitable solvent

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

Dissolve 4-(methylthio)acetophenone in 1,2-dichloroethane (EDC).

-

To this solution, add water, a catalytic amount of sodium tungstate, and a catalytic amount of sulfuric acid.[3]

-

Heat the reaction mixture to 40-45 °C.[3]

-

Add 50% hydrogen peroxide dropwise to the mixture, maintaining the temperature at 50 °C.[3]

-

After the addition is complete, age the mixture for approximately 3 hours at 50 °C to ensure the reaction goes to completion.[3]

-

Cool the mixture and separate the organic layer.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine to neutralize any remaining acid and remove water-soluble impurities.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and petroleum ether) to obtain a white to off-white solid.[11]

Protocol 2: Bromination of this compound

This compound is often used as a precursor for further synthesis. One common subsequent reaction is the alpha-bromination of the ketone, which creates a valuable intermediate for building more complex molecules, such as Rofecoxib.[3]

Reaction Scheme: this compound → 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Materials:

-

This compound

-

Bromine (Br₂)

-

Hydrobromic Acid (HBr, 48%) as an initiator

-

1,2-Dichloroethane (EDC) or other suitable solvent

-

Saturated Sodium Bicarbonate solution

-

Water

-

Brine

Procedure:

-

Dissolve the this compound synthesized in Protocol 1 in EDC.

-

Initiate the reaction by adding a small amount of 48% HBr.[3]

-

Slowly add bromine (Br₂) to the solution over several hours while maintaining the temperature at approximately 25 ± 3 °C.[3]

-

After the addition is complete, allow the mixture to age for 2-3 hours.[3]

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to quench unreacted bromine and HBr, and finally with brine.[3]

-

Dry the organic layer over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to afford 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, which can be used in subsequent steps.

Mandatory Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for researchers to select an appropriate commercial supplier for this compound.

Caption: Logical workflow for selecting a commercial supplier.

General Experimental Workflow

This diagram outlines a typical experimental workflow when using this compound as a starting material in organic synthesis.

Caption: General workflow for synthesis using the target compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Methylsulphonylacetophenone | 10297-73-1 [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS 10297-73-1 | LGC Standards [lgcstandards.com]

- 6. 4-Methylsulfonyl Acetophenone | CymitQuimica [cymitquimica.com]

- 7. This compound | C9H10O3S | CID 82529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4'-(methylsulfonyl)acetophenone [stenutz.eu]

- 9. dev.klivon.com [dev.klivon.com]

- 10. benchchem.com [benchchem.com]

- 11. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methylsulfonylacetophenone and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylsulfonylacetophenone, a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the selective COX-2 inhibitor, Etoricoxib. This document details its chemical identity, physical and spectroscopic properties, and solubility in various solvents. Furthermore, it provides a detailed experimental protocol for its synthesis and discusses its primary application as a precursor in drug development, focusing on the cyclooxygenase-2 (COX-2) signaling pathway targeted by its derivatives.

Chemical Identity and Synonyms

This compound is an organic compound with the chemical formula C₉H₁₀O₃S.[1] It is also widely known by its synonym, p-acetylphenyl methyl sulfone. A comprehensive list of its synonyms and identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 1-(4-methylsulfonylphenyl)ethanone[1] |

| Synonyms | p-acetylphenyl methyl sulfone, 4'-(Methylsulfonyl)acetophenone, 1-(4-(Methylsulfonyl)phenyl)ethanone, 4-(Methanesulfonyl)acetophenone, p-Methylsulfonylacetophenone, Etoricoxib Related Compound A[2] |

| CAS Number | 10297-73-1[1] |

| Molecular Formula | C₉H₁₀O₃S[1] |

| Molecular Weight | 198.24 g/mol |

| PubChem CID | 82529[1] |

| InChI Key | KAVZYDHKJNABPC-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below to aid in its identification and handling.

Physical Properties

| Property | Value |

| Appearance | White to slightly yellow crystalline powder or needles |

| Melting Point | 126-129 °C |

| Boiling Point | 305.56 °C (rough estimate) |

| Density | 1.3339 g/cm³ (rough estimate) |

Spectroscopic Data

| Spectroscopy Type | Key Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) at approximately 7.87 (d, 2H), 7.27 (d, 2H), 2.57 (s, 3H), and 2.52 (s, 3H) ppm.[3] |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) at approximately 197.0, 145.8, 133.4, 128.6, 124.8, 26.3, and 14.6 ppm.[3] |

| Infrared (IR) | Key peaks can be observed in KBr wafer or ATR-IR spectra.[4] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) consistent with the molecular weight. |

Solubility Data

The solubility of this compound has been determined in various solvents at different temperatures. This information is crucial for its use in synthesis and purification processes.

| Solvent | Solubility Profile |

| n-Hexane | Low solubility |

| Ethyl Acetate | Good solubility, increases significantly with temperature |

| Methanol | Soluble |

| Ethanol | Soluble |

| n-Propyl Alcohol | Soluble |

| n-Butyl Alcohol | Soluble |

| Ethylene Glycol | Low solubility |

| Cyclohexane | Low solubility |

| Isobutyl Alcohol | Soluble |

| DMSO | Soluble (Slightly) |

Experimental Protocols

The following section details the synthetic route for preparing this compound, starting from thioanisole.

Synthesis of 4-(Methylthio)acetophenone via Friedel-Crafts Acylation

This procedure describes the acylation of thioanisole to form the intermediate, 4-(methylthio)acetophenone.[5][6][7]

Materials:

-

Thioanisole

-

Acetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Ethylene dichloride (EDC)

-

Ice

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

To a cold (0-5 °C) solution of anhydrous AlCl₃ in ethylene dichloride (EDC), add acetyl chloride.

-

With continued cooling, add thioanisole to the reaction mixture, maintaining the temperature below 5 °C.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Quench the reaction by pouring it into a mixture of ice and HCl.

-

Separate the organic layer and wash it sequentially with water and a saturated solution of sodium bicarbonate.

-

The resulting EDC layer contains 4-(methylthio)acetophenone and can be used directly in the next step.

Synthesis of this compound via Oxidation

This protocol details the oxidation of the methylthio group of 4-(methylthio)acetophenone to the corresponding sulfone.[5]

Materials:

-

Solution of 4-(methylthio)acetophenone in EDC (from the previous step)

-

Deionized water

-

Sodium tungstate

-

Sulfuric acid

-

50% Hydrogen peroxide (H₂O₂)

-

Saturated sodium bicarbonate solution

-

Brine solution

Procedure:

-

To the EDC solution containing 4-(methylthio)acetophenone, add deionized water, sodium tungstate, and sulfuric acid.

-

Heat the reaction mixture to 40-45 °C.

-

Add 50% hydrogen peroxide dropwise while maintaining the temperature at 50 °C.

-

Age the mixture for an additional 3 hours at 50 °C.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer containing this compound can be used for subsequent reactions or the product can be isolated by evaporating the solvent.

Role in Drug Development and Signaling Pathways

While there is limited evidence of direct biological activity or modulation of signaling pathways by this compound itself, its primary significance lies in its role as a crucial building block for pharmacologically active molecules.[8]

Precursor to COX-2 Inhibitors

This compound is a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, such as Etoricoxib.[9] COX-2 is an enzyme that plays a significant role in the inflammatory cascade and pain signaling.

The COX-2 Signaling Pathway

The mechanism of action of drugs synthesized from this compound, like Etoricoxib, is the selective inhibition of the COX-2 enzyme.[2][10]

-

Inflammatory Stimuli: In response to inflammatory stimuli, cells release arachidonic acid from their membranes.

-

COX-2 Action: The COX-2 enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂).

-

Prostaglandin Synthesis: PGH₂ is further converted into various prostaglandins (e.g., PGE₂) by specific synthases.

-

Inflammation and Pain: These prostaglandins are key mediators of inflammation, pain, and fever.[11]

-

Selective Inhibition: Selective COX-2 inhibitors block the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins and thereby reducing inflammation and pain.[2] The selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in protecting the gastric mucosa.[10]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance in the pharmaceutical industry is as a precursor for the synthesis of selective COX-2 inhibitors. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties and synthesis to its application in the development of anti-inflammatory therapeutics.

References

- 1. 4'-(Methylsulfonyl)acetophenone, 97+% | Fisher Scientific [fishersci.ca]

- 2. Etoricoxib - Wikipedia [en.wikipedia.org]

- 3. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]

- 4. This compound | C9H10O3S | CID 82529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. 4 -(Methylsulfonyl)acetophenone 97 10297-73-1 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. What is Etoricoxib used for? [synapse.patsnap.com]

- 11. patient.info [patient.info]

An In-depth Technical Guide to the Safe Handling of 4-Methylsulfonylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methylsulfonylacetophenone, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of research.

Chemical and Physical Properties

This compound is a white to slightly pale yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 10297-73-1 | [2] |

| Molecular Formula | C₉H₁₀O₃S | [2] |

| Molecular Weight | 198.24 g/mol | [3] |

| Melting Point | 126-129 °C | [4][5] |

| Boiling Point | No data available | [1] |

| Appearance | White to Slightly pale yellow Crystal - Powder | [1] |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and chloroform. | [4] |

| Storage Temperature | Room Temperature; Keep in a dry, cool and well-ventilated place. | [1][2] |

Hazard Identification and Classification

This compound is classified as an irritant.[3] The primary hazards are associated with skin, eye, and respiratory contact.

| Hazard Class | GHS Classification | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [3] |

Signal Word: Warning[3]

Toxicological Information

| Toxicity Endpoint | Result | Source |

| Acute Oral Toxicity | No data available | [2] |

| Acute Dermal Toxicity | No data available | [2] |

| Acute Inhalation Toxicity | No data available | [2] |

Due to the lack of specific toxicity data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling solid chemical reagents in a laboratory setting and should be strictly followed when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.

| PPE Type | Specification | Source |

| Eye Protection | Safety glasses with side shields or goggles (European standard - EN 166). | [2] |

| Hand Protection | Protective gloves (e.g., Nitrile rubber). Inspect gloves before use and observe breakthrough times. | [2] |

| Body Protection | Wear appropriate protective clothing and a lab coat to prevent skin exposure. | [2] |

| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, a dust respirator is recommended. | [1] |

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: Work in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood, especially when handling larger quantities or when dust generation is likely.[1]

-

Eyewash Stations and Safety Showers: Ensure easy access to an eyewash station and a safety shower in the immediate work area.[1]

Handling and Storage

Proper handling and storage are critical for maintaining the chemical's stability and preventing accidents.

-

Handling:

-

Storage:

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

-

Spill Cleanup:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Avoid dust formation.

-

Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1][2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[1][2]

-

Visualized Workflows and Relationships

To further clarify the safety protocols, the following diagrams illustrate the standard operating procedure for handling this compound and the logical relationship of hazard controls.

Caption: Standard Operating Procedure Workflow for this compound.

Caption: Hierarchy of Hazard Controls for Chemical Safety.

References

- 1. needle.tube [needle.tube]

- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 3. artsci.usu.edu [artsci.usu.edu]

- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 5. zaeralab.ucr.edu [zaeralab.ucr.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methylsulfonylacetophenone from Thioanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methylsulfonylacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and kinase inhibitors.[][2] The synthesis commences from thioanisole and proceeds through a two-step reaction sequence involving a Friedel-Crafts acylation followed by an oxidation reaction. This application note includes a comprehensive experimental protocol, tabulated quantitative data for easy reference, and a visual representation of the synthetic workflow.

Introduction